![molecular formula C27H23N B2374014 N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1372778-66-9](/img/structure/B2374014.png)
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It seems to contain a biphenyl group and a fluorene group, both of which are common in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be produced industrially as a byproduct of the dealkylation of toluene to produce methane . Also, novel bis azo dyes can be derived from benzidine .Molecular Structure Analysis
Biphenyl, a component of the compound, consists of two connected phenyl rings . The structure of the compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Biphenyl, a part of the compound, is a solid at room temperature, with a melting point of 69.2 °C . The properties of the entire compound would depend on the specific groups attached to the biphenyl and fluorene moieties.Applications De Recherche Scientifique
Two-Dimensional Covalent Organic Frameworks
This compound has been used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
Organic Light-Emitting Diodes
The compound has been studied for its use in organic light-emitting diodes (OLEDs) . OLEDs are important in display applications, but thin films used in these devices often exhibit complex and highly disordered structures. The adsorption of this compound on the Au (111) surface has been studied, and scanning tunneling microscopy images reveal the appearance of different conformations in the first monolayer with submolecular resolution .
3. High-Performance Amorphous Organic Semiconductor-Based Vertical Field The compound has been used in the development of high-performance amorphous organic semiconductor-based vertical field devices . These devices have demonstrated high device performances with a large on/off ratio, high current density, and fast response at a frequency of 20 Hz and a brightness of 126 cd m−2 .
Aggregation-Induced Emission
In 2018, Zhao and co-workers exploited a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety to fabricate dual-pore COFs . This compound was used in the synthesis of these COFs, demonstrating its potential in the field of AIE .
Electronic Disorder Quantification
The compound has been used in the direct molecular quantification of electronic disorder in organic thin film electronic devices . This research could lead to new strategies for controlling, mitigating, or eliminating electronic disorder from organic thin film devices .
Hole Transport Material
The compound has been studied as a typical hole transport material used in organic light-emitting diodes . The study of its adsorption on the Au (111) surface has provided insights into the local molecular configurations that lead to electronic disorder .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLVHPSGBYQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

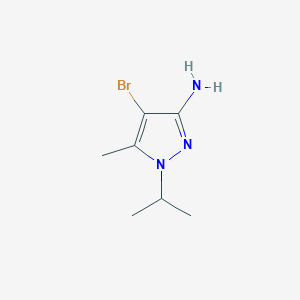
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)
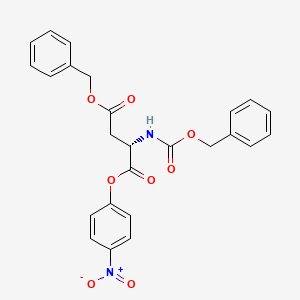
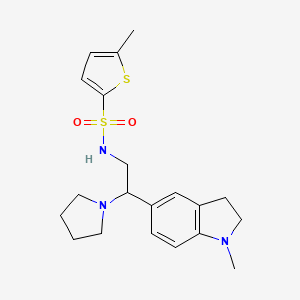

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

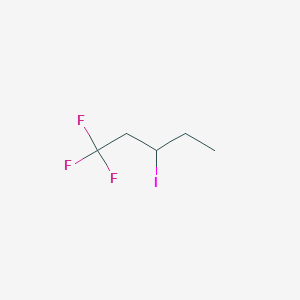
![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
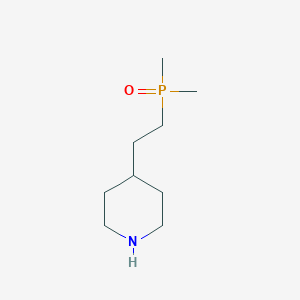
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)